N-(3,4-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-13-4-7-16(8-5-13)21-20-18(12-30-22(20)28)26(23(29)25-21)11-19(27)24-17-9-6-14(2)15(3)10-17/h4-10,21H,11-12H2,1-3H3,(H,24,27)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWBLHGCFSJQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CC(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, examining its pharmacological properties, mechanisms of action, and relevant research findings.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C23H23N3O4
- Molecular Weight : 405.4 g/mol
- CAS Number : 1251678-47-3
Structural Characteristics
The structure of the compound includes multiple aromatic rings and a furo-pyrimidine core, which contribute to its biological activity. The presence of the dimethyl and p-tolyl groups enhances its lipophilicity and potentially affects its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance:
- IC50 Values :
- In a study against acute lymphoblastic leukemia (ALL) cell lines, the compound demonstrated an IC50 value of approximately 0.3 µM , indicating potent antiproliferative activity .
- In neuroblastoma (NB) cell lines, IC50 values ranged from 0.5 to 1.2 µM , suggesting effective inhibition of cell growth .
The compound operates through dual inhibition mechanisms targeting MDM2 and XIAP proteins. MDM2 is an E3 ubiquitin ligase that negatively regulates p53, while XIAP inhibits caspase activity. By disrupting these interactions:
- The compound promotes the activation of p53 in tumor cells.
- It induces apoptosis independent of p53 status by activating caspases 3, 7, and 9 .
This dual action enhances its therapeutic potential in treating cancers that are resistant to conventional therapies.
Study 1: Efficacy in Cancer Cell Lines
A comprehensive investigation was conducted to evaluate the efficacy of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Sensitivity Level |
|---|---|---|
| Acute Lymphoblastic Leukemia (EU-3) | 0.3 | High |
| Neuroblastoma (NB-1643) | 0.5 | Moderate |
| Neuroblastoma (SHEP1) | 0.8 | Moderate |
| Neuroblastoma (LA1–55N) | 1.2 | Moderate |
This data indicates a strong preference for ALL cells over neuroblastoma cells in terms of sensitivity to treatment.
Study 2: In Vivo Efficacy
In vivo studies demonstrated that doses up to 100 mg/kg were necessary to achieve significant therapeutic effects without severe toxicity. The compound was well tolerated in animal models but exhibited variable pharmacokinetic properties that necessitate further optimization for clinical applications .
Preparation Methods
Cyclocondensation Using Meldrum’s Acid
The furo[3,4-d]pyrimidine-2,5-dione scaffold is synthesized via cyclocondensation between Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and a substituted aldehyde. For the p-tolyl substituent, 4-methylbenzaldehyde serves as the aldehyde component.
- Reaction Setup : A mixture of 4-methylbenzaldehyde (1.75 mmol) and Meldrum’s acid (1.5 equiv) in ethanol/water (10:1) is heated at 75°C for 4 hours.
- Cyclization : The intermediate 5-(4-methylbenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione forms via Knoevenagel condensation.
- Ring Expansion : Treatment with ammonium acetate in acetic acid under reflux converts the dioxane intermediate into the pyrimidine-dione core.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (cyclization) | 85% | |
| Solvent | Ethanol/Water | |
| Temperature | 75°C |
Alternative Pathway via Three-Component Reaction
A one-pot synthesis inspired by dithiolopyridine methodologies involves:
- Mixing : 4-Methylbenzaldehyde, cyanoacetamide, and N,N′-diphenyldithiomalondiamide in ethanol with morpholine.
- Cyclization : Formation of the pyrimidine ring via Michael addition and subsequent heterocyclization.
- Catalyst : Morpholine (1 equiv) enhances reaction efficiency.
- Solvent : Ethanol outperforms i-PrOH or acetone.
- Yield : 37–54% for analogous structures.
Introduction of the Acetamide Side Chain
Chloroacetylation of the Pyrimidine Core
The core structure is functionalized at position 1 using chloroacetyl chloride under basic conditions:
Procedure :
- Base Activation : The pyrimidine-dione (1 equiv) is dissolved in dry THF with triethylamine (2.5 equiv) at 0°C.
- Acylation : Chloroacetyl chloride (1.2 equiv) is added dropwise, followed by stirring at room temperature for 12 hours.
- Workup : The mixture is diluted with water, and the precipitate is filtered and recrystallized from ethanol.
Amidation with 3,4-Dimethylaniline
The final step involves nucleophilic displacement of the chloride by 3,4-dimethylaniline :
Procedure :
- Reaction : The chloroacetyl intermediate (1 equiv) and 3,4-dimethylaniline (1.5 equiv) are refluxed in acetonitrile with K₂CO₃ (2 equiv) for 6 hours.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) yields the pure product.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–70% | |
| Purity (HPLC) | >98% |
Mechanistic Considerations and Computational Studies
Density Functional Theory (DFT) Analysis
For analogous furopyrimidine syntheses, DFT calculations (B97-3c composite scheme) reveal:
- Rate-Limiting Step : Cyclization to form the 1,4-dihydropyridine ring (activation barrier: 28.8 kcal/mol).
- Transition State : Involves intramolecular nucleophilic attack by the amide nitrogen on the electrophilic carbonyl carbon.
Optimization and Scale-Up Challenges
Solvent and Catalyst Screening
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and substitution. Key steps include:
- Cyclization of the furopyrimidinone core under acidic or basic conditions (e.g., using DMSO as a solvent at 80–100°C) .
- Acetamide coupling via nucleophilic substitution, requiring anhydrous conditions and catalysts like palladium or copper .
- Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. For example, flow-chemistry setups (e.g., continuous-flow reactors) improve reproducibility and yield by maintaining precise temperature control .
Q. How can the purity and structural integrity of the compound be confirmed?
- Methodological Answer :
- Purity : Use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm. A purity threshold of ≥95% is recommended for biological assays .
- Structural Confirmation :
- 1H NMR : Look for characteristic peaks, such as aromatic protons (δ 7.2–7.8 ppm), acetamide NH (δ ~10.1 ppm), and dihydrofuropyrimidinone protons (δ 4.1–6.0 ppm) .
- Mass Spectrometry (MS) : Confirm the molecular ion peak (e.g., [M+H]+) and compare with theoretical values .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate charge distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases). Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .
Q. How to resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Assay Validation : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin for anticancer assays) .
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., fluorinated vs. chlorinated derivatives) to identify critical substituents. For example, electron-withdrawing groups on the aryl ring may enhance binding to DNA topoisomerases .
Q. What strategies mitigate stability issues during storage or biological testing?
- Methodological Answer :
- Light Sensitivity : Store in amber vials under inert gas (argon) at –20°C. Monitor degradation via TLC or HPLC every 3 months .
- Hydrolytic Stability : Use lyophilized forms for aqueous assays and avoid prolonged exposure to moisture .
Q. How to address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Variable Temperature NMR : Resolve overlapping peaks by acquiring spectra at elevated temperatures (e.g., 40°C in DMSO-d6) .
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for diastereotopic protons in the dihydrofuropyrimidinone ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
